BenchChemオンラインストアへようこそ!

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 954646-83-4) is a synthetic small molecule with molecular formula C17H14FN3O2S and molecular weight 343.38 g/mol. It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold extensively associated with antimicrobial, anticancer, and enzyme inhibitory activities.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 954646-83-4
Cat. No. B2742475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
CAS954646-83-4
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-15(22)19-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
InChIKeyIYLCLNKNGGYMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 954646-83-4): Compound Identity, Scaffold Class, and Procurement Context


N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 954646-83-4) is a synthetic small molecule with molecular formula C17H14FN3O2S and molecular weight 343.38 g/mol . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold extensively associated with antimicrobial, anticancer, and enzyme inhibitory activities [1]. The compound features three distinct pharmacophoric elements: a 5-benzyl-1,3,4-oxadiazole core, a thioether bridge, and a 4-fluorophenyl terminal group. This N-linked oxadiazole-acetamide connectivity (where the acetamide nitrogen is directly attached to the oxadiazole C2 position) distinguishes it from the more commonly explored S-linked regioisomeric series [2]. The compound is typically supplied at 95% purity for research use .

Why N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide Cannot Be Generically Substituted by In-Class Oxadiazole Analogs


Within the 1,3,4-oxadiazole acetamide chemical space, three critical structural variables dictate biological target engagement and physicochemical behavior: (i) the regiochemistry of the thioether linkage (N-linked vs. S-linked to the oxadiazole), (ii) the presence or absence of para-fluoro substitution on the terminal phenyl ring, and (iii) the nature of the bridging atom (sulfur vs. methylene). Published data on closely related series demonstrate that these seemingly minor modifications produce divergent enzyme inhibition profiles, antibacterial potency, and cytotoxicity outcomes [1][2]. For procurement decisions in medicinal chemistry or chemical biology programs, substituting the target compound with a regioisomer or a des-fluoro analog without experimental validation risks altering SAR interpretation, confounding hit-to-lead progression, and wasting screening resources [3].

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide Against Closest Analogs


Regioisomeric Connectivity: N-Linked Oxadiazole vs. S-Linked Oxadiazole Thioacetamide

The target compound adopts an N-linked topology (oxadiazole-NH-CO-CH2-S-aryl), whereas its direct regioisomer 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 332907-16-1) features an S-linked topology (oxadiazole-S-CH2-CO-NH-aryl). These two constitutional isomers share identical molecular formula (C17H14FN3O2S) and molecular weight (343.38 g/mol) but differ fundamentally in hydrogen-bond donor/acceptor orientation and metabolic vulnerability . In the S-linked series, the thioether is directly conjugated to the oxadiazole ring, altering electron distribution and potentially enhancing metabolic stability at the thioether site, whereas the N-linked series presents a secondary amide NH as a canonical hydrogen-bond donor [1]. This connectivity difference is expected to produce divergent target binding profiles.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Para-Fluoro Substitution Effect: Target Compound vs. Des-Fluoro Phenylthio Analog

The target compound bears a para-fluoro substituent on the phenylthio ring, distinguishing it from the des-fluoro analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 955234-57-8). The para-fluoro substitution is a well-established medicinal chemistry strategy to modulate metabolic stability (by blocking CYP450-mediated para-hydroxylation), increase lipophilicity modestly (ΔlogP ~0.2-0.4 for aromatic F vs. H substitution), and introduce a weak hydrogen-bond acceptor . The molecular weight difference is 18 g/mol (343.38 vs. 325.39), with the fluorinated target expected to exhibit enhanced metabolic half-life in hepatic microsome assays compared to the des-fluoro comparator [1].

Medicinal Chemistry Fluorine Chemistry Lipophilicity Modulation

Thioether Bridge vs. Methylene Linker: Target Compound vs. Non-Thio 4-Fluorophenyl Acetamide Analog

The target compound incorporates a thioether (-S-CH2-) bridge connecting the 4-fluorophenyl group to the acetamide carbonyl, in contrast to the direct methylene (-CH2-) linkage in N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6). The thioether sulfur introduces distinct physicochemical properties: increased polarizability (molar refractivity of S ≈ 7.9 cm³/mol vs. CH2 ≈ 4.6 cm³/mol), altered oxidation potential (sulfide can be oxidized to sulfoxide/sulfone prodrugs), and modified conformational flexibility (C-S bond length ~1.82 Å vs. C-C ~1.54 Å) [1]. The molecular formula differs by one sulfur atom (C17H14FN3O2 vs. C17H14FN3O2S), resulting in a molecular weight difference of 32 g/mol .

Medicinal Chemistry Pharmacokinetics Sulfur Chemistry

Class-Level Antimicrobial Activity: Oxadiazole-Thioacetamide Scaffold Baseline

While no direct antimicrobial data are published for the target compound itself, the closely related N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide core scaffold has demonstrated quantifiable antibacterial activity. In a 2026 study, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide amino derivatives were evaluated against Escherichia coli and Streptococcus aureus, with compound IIIa exhibiting significant antibacterial activity compared to standard drugs [1]. Separately, the precursor 5-benzyl-1,3,4-oxadiazole-2-thiol showed MIC values of 62.5 µg/mL against Bacillus subtilis and E. coli, and 40 µg/mL against rifampicin-resistant Mycobacterium strains [2]. The target compound's thioether modification and fluorine substitution are predicted to further modulate antibacterial potency relative to these baselines.

Antimicrobial Screening Antibacterial Drug Discovery

Alkaline Phosphatase Inhibition Precedent: S-Linked Series as Reference for N-Linked Target Differentiation

A series of S-linked phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides (compounds 9a-j) were evaluated against human alkaline phosphatase (ALP), with the most potent compound 9h achieving an IC50 of 0.420 ± 0.012 µM, representing >6-fold improvement over the KH2PO4 standard (IC50 2.80 µM) [1]. These S-linked analogs differ from the target N-linked compound in connectivity but share the identical 5-benzyl-1,3,4-oxadiazole core and thioether-acetamide pharmacophore. The N-linked topology of the target compound is predicted to alter the vector of the 4-fluorophenyl group relative to the enzyme active site, potentially yielding distinct inhibition kinetics (competitive vs. non-competitive) compared to the S-linked series [1]. Compound 9h exhibited non-competitive inhibition with a binding energy of -7.90 kcal/mol and LD50 of 106.71 µM in brine shrimp viability assay [1].

Enzyme Inhibition Alkaline Phosphatase Kinetics

Optimal Research and Procurement Scenarios for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 954646-83-4)


Regioisomer Pair SAR Studies: Mapping Connectivity-Dependent Biological Activity

Procure the target compound alongside its S-linked regioisomer (CAS 332907-16-1) as a matched molecular pair to systematically evaluate how oxadiazole-thioether connectivity (N-linked vs. S-linked) affects target binding, cellular permeability, and metabolic stability. This head-to-head comparison is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1, and can leverage the ALP inhibition benchmark data available for the S-linked series [1]. Such paired screening is essential for establishing SAR rules in oxadiazole-based lead optimization programs.

Fluorine-Enabled 19F-NMR Target Engagement and Metabolic Profiling

The para-fluoro substituent on the phenylthio ring provides a unique 19F-NMR spectroscopic handle for direct detection of compound-protein interactions in complex biological matrices (in-cell target engagement assays, binding site mapping). As established in Section 3, Evidence Item 2, this capability is absent in the des-fluoro analog (CAS 955234-57-8), making the target compound the required procurement choice for any program utilizing 19F-NMR as a biophysical screening modality [2]. Additionally, the fluorine atom serves as a metabolic blocking group at the para position, enabling comparative intrinsic clearance measurements against the non-fluorinated analog in hepatocyte or microsomal stability assays.

Antimicrobial Screening Cascade Entry Point with Scaffold Precedent

Use the target compound as an entry point for antimicrobial screening based on the established antibacterial activity of the 5-benzyl-1,3,4-oxadiazole scaffold (Section 3, Evidence Item 4). The precursor 5-benzyl-1,3,4-oxadiazole-2-thiol has validated MIC values (40-125 µg/mL against multiple bacterial strains) [3], and the N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide derivatives have confirmed broad-spectrum antibacterial activity [4]. The target compound's thioether-fluorophenyl modification represents a logical next-step diversification for MIC determination against Gram-positive and Gram-negative panels, including drug-resistant strains.

Enzyme Inhibitor Tool Compound for ALP and Cholinesterase Target Families

Deploy the target compound as a structural probe for alkaline phosphatase and acetylcholinesterase/butyrylcholinesterase enzyme inhibition assays. The closely related S-linked series has demonstrated potent ALP inhibition (IC50 0.420 µM) [1], and the 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated) acetamide series has shown cholinesterase inhibitory activity [5]. The N-linked target compound serves as a critical comparator to determine whether connectivity toggling between N-linked and S-linked topologies enhances or diminishes inhibition potency and selectivity across these therapeutically relevant enzyme targets.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.